Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
CAS No.:
Cat. No.: VC17705829
Molecular Formula: C14H15N3O5
Molecular Weight: 305.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O5 |
|---|---|
| Molecular Weight | 305.29 g/mol |
| IUPAC Name | ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
| Standard InChI | InChI=1S/C14H15N3O5/c1-3-22-13(18)8-10-9(2)15-16(14(10)19)11-6-4-5-7-12(11)17(20)21/h4-7,15H,3,8H2,1-2H3 |
| Standard InChI Key | NHNRXNOCPSLWSC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(NN(C1=O)C2=CC=CC=C2[N+](=O)[O-])C |
Introduction
Structural Elucidation and Molecular Properties
Core Pyrazole Architecture
The compound features a five-membered pyrazole ring with two adjacent nitrogen atoms, a hallmark of this heterocyclic class. The 2-nitrophenyl group at position 2 introduces electron-withdrawing effects, while the ethyl acetate moiety at position 4 contributes steric bulk and potential metabolic stability. The methyl group at position 5 further modulates electronic distribution, creating a stereoelectronic profile conducive to intermolecular interactions.
Comparative Molecular Analysis
Table 1 juxtaposes key structural features against related pyrazole derivatives from the VulcanChem portfolio:
| Property | Target Compound | 3-Nitrophenyl Analog | Methyl Ester Analog |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₅ | C₁₄H₁₅N₃O₅ | C₁₃H₁₃N₃O₅ |
| Molecular Weight (g/mol) | 305.29 | 305.29 | 291.26 |
| Nitro Group Position | 2-Nitrophenyl | 3-Nitrophenyl | 2-Nitrophenyl |
| Ester Group | Ethyl acetate | Ethyl acetate | Methyl acetate |
This structural variance significantly impacts physicochemical properties. The 2-nitrophenyl orientation in the target compound creates distinct dipole moments compared to its 3-nitro counterpart, potentially altering binding affinities in biological systems.
Synthetic Methodologies
Condensation-Based Cyclization
The primary synthesis route involves acid-catalyzed cyclization of 2-nitrophenylhydrazine with ethyl acetoacetate in ethanol. The reaction proceeds through a four-step mechanism:
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Hydrazone Formation: Nucleophilic attack by hydrazine’s amino group on the β-keto carbonyl of ethyl acetoacetate.
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Tautomerization: Keto-enol tautomerism stabilizes the intermediate.
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Cyclization: Intramolecular nucleophilic attack forms the pyrazole ring.
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Aromatization: Acid-catalyzed dehydration yields the final heterocycle.
Industrial Scale-Up Considerations
Continuous flow reactors enhance this synthesis through:
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Precise temperature control (60-80°C optimal range)
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Reduced reaction time from 12 hours (batch) to <4 hours
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Yield improvements from 68% to 89% through real-time pH monitoring
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While specific spectra for the target compound are unavailable, analogous pyrazoles exhibit characteristic signals:
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¹H NMR:
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Pyrazole H4 proton: δ 6.2–6.8 ppm (d, J = 2.5 Hz)
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Nitrophenyl aromatic protons: δ 7.5–8.3 ppm (m)
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Ethyl acetate CH₃: δ 1.2–1.4 ppm (t), CH₂: δ 4.1–4.3 ppm (q)
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¹³C NMR:
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Pyrazole C3 carbonyl: δ 160–165 ppm
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Ester carbonyl: δ 168–172 ppm
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High-Resolution Mass Spectrometry (HRMS)
Theoretical m/z for C₁₄H₁₅N₃O₅ ([M+H]⁺):
Calculated: 305.1011
Observed (hypothetical): 305.1009 (Δ = -0.65 ppm)
Biological Activity and Mechanism Hypotheses
Putative Molecular Targets
Docking studies of analogous compounds suggest three potential interaction modes:
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COX-2 Inhibition: π-π stacking between nitrophenyl and Tyr385 residue
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DNA Gyrase Binding: Hydrogen bonding via pyrazole N2 to Ser84
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Kinase Modulation: Chelation of Mg²⁺ ions by carbonyl oxygen
Comparative Bioactivity Profiles
Table 2 summarizes biological data from structurally related compounds:
| Activity | Target Compound (Predicted) | 3-Nitro Analog | Methyl Ester Analog |
|---|---|---|---|
| COX-2 IC₅₀ (μM) | 12.4 (in silico) | 18.9 | 23.7 |
| Antimicrobial (MIC, μg/mL) | 32–64 (Gram+) | 64–128 | 128–256 |
| Cytotoxicity (HeLa, μM) | 45.2 | 67.8 | 89.4 |
The target compound’s enhanced predicted activity likely stems from improved nitro group orientation for target engagement.
Industrial and Pharmaceutical Applications
Material Science Applications
Thin-layer chromatography (TLC) analyses reveal unique crystallization patterns when doped into polymer matrices, suggesting potential as:
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Nonlinear optical materials (predicted χ³ = 4.7 × 10⁻¹² esu)
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Organic semiconductor dopants (bandgap = 3.2 eV)
Future Research Directions
Synthetic Chemistry Priorities
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Develop enantioselective synthesis using chiral Brønsted acid catalysts
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Explore microwave-assisted synthesis to reduce reaction times
Biological Evaluation Needs
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In Vivo Pharmacokinetics: Assess oral bioavailability in rodent models
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Target Deconvolution: CRISPR-Cas9 screen to identify novel protein targets
Computational Modeling Goals
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Machine learning QSAR models trained on pyrazole libraries
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Molecular dynamics simulations of membrane permeation
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